1-(Furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea
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Overview
Description
1-(Furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea is an organic compound that features a thiourea group attached to a furan ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea typically involves the reaction of furan-2-ylmethylamine with 2-(2-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its thiourea group.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea involves its interaction with biological targets through its thiourea group. This group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their function. The furan ring and methoxyphenyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Furan-2-ylmethyl)-3-phenylthiourea
- 1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea
- 1-(Furan-2-ylmethyl)-3-(2-chlorophenyl)thiourea
Comparison: 1-(Furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea is unique due to the presence of both a furan ring and a methoxyphenyl group, which may enhance its binding properties and reactivity compared to similar compounds. The methoxy group can also influence the compound’s solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-18-14-7-3-2-5-12(14)8-9-16-15(20)17-11-13-6-4-10-19-13/h2-7,10H,8-9,11H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKNYUCPNLQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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